An In-depth Technical Guide to the Basic Properties of 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS No. 1205544-78-0). Recognizing the limited availability of direct experimental data for this specific compound, this document synthesizes known information with predicted data and expert analysis of analogous structures to offer valuable insights for its application in research and development.
Introduction: A Unique Building Block in Medicinal Chemistry
1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a fascinating molecule that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, which combines a strained cyclopropane ring, a primary amine, and a nitrile group, offers a unique set of steric and electronic properties. The cyclopropane motif is of particular interest in drug design as it can enhance metabolic stability, improve potency, and reduce lipophilicity when used as a bioisostere for other common chemical groups.[1] The presence of both a basic aminomethyl group and a reactive nitrile functionality makes this compound a valuable synthon for the construction of more complex molecular architectures.
Physicochemical Properties: A Blend of Known and Predicted Data
A precise understanding of the physicochemical properties of a compound is paramount for its effective use. Due to the scarcity of published experimental data for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride, the following table combines information from supplier data sheets with predicted values.
| Property | Value | Source |
| CAS Number | 1205544-78-0 | Supplier Data |
| Molecular Formula | C₅H₉ClN₂ | Supplier Data |
| Molecular Weight | 132.59 g/mol | Supplier Data |
| Predicted pKa (Conjugate Acid) | 9.5 - 10.5 | Inferred from analogous structures[2][3] |
| Predicted XlogP | -0.7 | PubChemLite |
| Appearance | Solid (inferred) | General knowledge |
| Solubility | Soluble in water (inferred from hydrochloride salt) | General knowledge |
The Core of Basicity: The Aminomethyl Group
The basicity of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is primarily attributed to the lone pair of electrons on the nitrogen atom of the aminomethyl group. In its hydrochloride salt form, this amine is protonated, forming an ammonium ion. The equilibrium between the free base and its conjugate acid is a critical factor in its reactivity and handling.
Predicted pKa and Influencing Factors
The cyclopropane ring, with its unique electronic properties, is expected to have a modest influence on the basicity of the aminomethyl group. The sp²-like character of the carbon-carbon bonds in the cyclopropane ring could exert a slight electron-withdrawing effect, which would marginally decrease the basicity compared to a simple acyclic primary amine. Conversely, the overall steric bulk of the substituted cyclopropane ring is minimal, suggesting that steric hindrance will not significantly impact the accessibility of the lone pair for protonation. Therefore, a predicted pKa in the range of 9.5 to 10.5 for the conjugate acid is a reasonable estimation.
The following diagram illustrates the acid-base equilibrium of 1-(Aminomethyl)cyclopropanecarbonitrile.
Caption: Acid-base equilibrium of the aminomethyl group.
Synthetic and Reactivity Profile: An Inferential Analysis
The synthetic utility and reactivity of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride are dictated by its functional groups.
Synthesis
While a specific, detailed synthesis for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is not widely published, a plausible synthetic route can be inferred from established methods for creating similar cyclopropane derivatives. A common approach involves the Michael-initiated ring closure (MIRC) reaction.[4] An alternative strategy could be the functionalization of a pre-formed cyclopropane ring. For instance, the reduction of a corresponding cyclopropyl carboxamide or the nucleophilic substitution of a halomethylcyclopropanecarbonitrile could yield the desired aminomethyl group.
A generalized synthetic workflow is depicted below:
Caption: A potential synthetic workflow.
Reactivity
The basicity of the aminomethyl group is central to its reactivity. As a nucleophile, it can readily participate in reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
The nitrile group offers further synthetic handles, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride.
-
Addition Reactions: Nucleophilic addition to the carbon-nitrogen triple bond.
The strained cyclopropane ring can also participate in ring-opening reactions under certain conditions, particularly with electrophilic reagents.[5][6]
Predicted Spectroscopic Data
For the purpose of characterization, the following spectroscopic features are predicted for the free base form of 1-(Aminomethyl)cyclopropanecarbonitrile.
¹H NMR Spectroscopy
-
Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm.[7][8][9] The geminal and vicinal coupling constants will be characteristic of a three-membered ring system.
-
Aminomethyl Protons (-CH₂-NH₂): The methylene protons adjacent to the amino group are expected to resonate between 2.5 and 3.5 ppm. The protons of the primary amine itself will likely appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Cyclopropane Carbons: The carbon atoms of the cyclopropane ring are expected to have characteristic upfield chemical shifts, typically in the range of -5 to 20 ppm.[10]
-
Quaternary Cyclopropane Carbon: The carbon atom of the cyclopropane ring bearing the aminomethyl and nitrile substituents will be shifted further downfield.
-
Aminomethyl Carbon (-CH₂-NH₂): The carbon of the aminomethyl group is predicted to appear in the range of 30-50 ppm.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.[11]
IR Spectroscopy
-
N-H Stretch: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[12]
-
C≡N Stretch: The nitrile group will exhibit a sharp, medium-intensity absorption band around 2210-2260 cm⁻¹.[13]
-
C-H Stretch (Cyclopropane): The C-H stretching vibrations of the cyclopropane ring are expected around 3000-3100 cm⁻¹.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are essential. Based on data for analogous compounds and general chemical safety principles, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a promising, yet under-characterized, building block for chemical synthesis. While a comprehensive experimental dataset is currently lacking, this guide provides a solid foundation for its use by integrating known information with reliable predictions and expert analysis. Its unique combination of a basic aminomethyl group, a reactive nitrile, and a bioisosterically relevant cyclopropane ring makes it a valuable tool for researchers in drug discovery and organic chemistry. Further experimental investigation into its properties is warranted and will undoubtedly expand its applications.
References
-
pKalculator: A pKa predictor for C-H bonds. ChemRxiv. (n.d.). Retrieved from [Link]
-
Basicity of Aliphatic Amines. JoVE. (2023, April 30). Retrieved from [Link]
-
pKa Prediction. Rowan Scientific. (n.d.). Retrieved from [Link]
-
MoKa - pKa modelling. Molecular Discovery. (n.d.). Retrieved from [Link]
-
Rowan's Free Online pKa Calculator. Rowan Scientific. (n.d.). Retrieved from [Link]
-
Basicity of Amines. Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]
-
Tools for Estimating pKa. YouTube. (2011, June 24). Retrieved from [Link]
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. (n.d.). Retrieved from [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. (2013, February 15). Retrieved from [Link]
-
13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
Basicity of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
-
(A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... ResearchGate. (n.d.). Retrieved from [Link]
- Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system. Google Patents. (n.d.).
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. (2017, April 18). Retrieved from [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. (1963, April). Retrieved from [Link]
-
The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. The Astrophysics & Astrochemistry Laboratory. (n.d.). Retrieved from [Link]
-
13C - NMR Absorptions of Major Functional Groups. NIST. (2012, June 22). Retrieved from [Link]
-
Introduction to IR Spectroscopy - Amines. YouTube. (2012, October 11). Retrieved from [Link]
-
Reactivity of electrophilic cyclopropanes. PMC - NIH. (n.d.). Retrieved from [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
-
Simple Method for the Estimation of pKa of Amines. ResearchGate. (2025, August 8). Retrieved from [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. (2024, December 23). Retrieved from [Link]
-
cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. ACS Publications. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024, August 30). Retrieved from [Link]
-
H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. (n.d.). Retrieved from [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of Cyclopropane α-Amino Acids. ResearchGate. (n.d.). Retrieved from [Link]
-
Reactivity of electrophilic cyclopropanes. ResearchGate. (n.d.). Retrieved from [Link]
-
Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. RSC Publishing. (2020, January 8). Retrieved from [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing. (n.d.). Retrieved from [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. (n.d.). Retrieved from [Link]
-
1-Amino-1-cyclopropanecarbonitrile hydrochloride. PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
